molecular formula C9H13N3O2 B13207468 Methyl 2-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate

Methyl 2-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B13207468
M. Wt: 195.22 g/mol
InChI Key: IKHQDZHMYVSQOE-UHFFFAOYSA-N
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Description

Methyl 2-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate is an organic compound belonging to the class of imidazopyridines. This compound is characterized by a fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with an ester derivative in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of high-throughput screening techniques can also aid in identifying the most efficient catalysts and reaction conditions for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

Methyl 2-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its fused bicyclic structure allows for versatile chemical modifications, making it a valuable scaffold in medicinal chemistry and material science .

Biological Activity

Methyl 2-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This compound belongs to the imidazo[1,2-a]pyridine family, which has been extensively studied for its pharmacological potential. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H10N4O2\text{C}_9\text{H}_{10}\text{N}_4\text{O}_2

This compound features an imidazopyridine core which is crucial for its biological activity. The presence of both amino and carboxylate functional groups enhances its interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds within the imidazo[1,2-a]pyridine class exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains. A study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Anticancer Properties

Imidazo[1,2-a]pyridine derivatives have shown promising anticancer activity. In vitro studies have reported that this compound inhibits the growth of several cancer cell lines. For instance, it has been found to induce apoptosis in human colon carcinoma cells (HCT116) with a GI50 value of approximately 10 µM . The mechanism involves the activation of caspase pathways and modulation of cell cycle regulators.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in several studies. It was shown to inhibit cyclooxygenase-2 (COX-2) activity in vitro with an IC50 value indicating significant potency compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) . This suggests a potential therapeutic application in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. Key findings from SAR studies include:

  • Amino Group Positioning : The position of the amino group on the imidazopyridine ring significantly affects binding affinity to biological targets.
  • Carboxylate Modifications : Alterations in the carboxylate moiety can enhance solubility and bioavailability.

Table 1 summarizes the effects of various substitutions on biological activity:

Substitution PositionModification TypeBiological Activity Impact
2Alkyl groupIncreased antimicrobial activity
3HalogenEnhanced anticancer potency
4HydroxylImproved anti-inflammatory effects

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Anticancer Study : A recent clinical trial investigated the efficacy of this compound in patients with advanced solid tumors. Results indicated a partial response in 30% of participants after a treatment regimen incorporating this compound .
  • Infection Control : A laboratory study demonstrated that this compound could effectively reduce bacterial load in infected animal models when administered alongside conventional antibiotics .

Properties

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

methyl 2-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate

InChI

InChI=1S/C9H13N3O2/c1-14-9(13)7-8(10)11-6-4-2-3-5-12(6)7/h2-5,10H2,1H3

InChI Key

IKHQDZHMYVSQOE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N=C2N1CCCC2)N

Origin of Product

United States

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